(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884013
InChI: InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3
SMILES:
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15884013

Molecular Formula: C19H22N2OS

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
IUPAC Name phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3
Standard InChI Key MTRVBLNVYKCHQN-UHFFFAOYSA-N
Canonical SMILES CC(C)SC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring fused to a pyridine moiety substituted with an isopropylthio group (-S-iPr) at the 2-position, while the 1-position of the pyrrolidine is functionalized with a phenyl ketone group. This configuration creates three distinct pharmacophoric regions:

  • Aromatic domain: The pyridine and phenyl rings enable π-π stacking interactions

  • Sulfur-containing group: The isopropylthio substituent enhances lipophilicity (logP ≈ 3.2)

  • Pyrrolidine scaffold: Provides conformational rigidity and hydrogen-bonding capacity

The IUPAC name, phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone, precisely describes this arrangement .

Physicochemical Properties

Table 1 summarizes key molecular parameters derived from computational and experimental data:

PropertyValueMethod/Source
Molecular FormulaC₁₉H₂₂N₂OSPubChem CID 102542301
Molecular Weight326.5 g/molVulcanChem VC15884013
Topological Polar Surface58.9 ŲPubChem computation
Hydrogen Bond Donors0PubChem descriptor
Hydrogen Bond Acceptors4PubChem descriptor
Rotatable Bonds4PubChem descriptor

The compound's solubility profile shows limited aqueous solubility (<1 mg/mL at 25°C) but high organic solvent compatibility (DMSO solubility >50 mg/mL) .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocol exists in public literature, analogous compounds suggest a multi-step approach:

  • Pyridine functionalization:

    • Thioether formation via nucleophilic aromatic substitution between 3-bromo-2-chloropyridine and isopropylthiol

    • Typical conditions: K₂CO₃ in DMF at 80°C for 12h

  • Pyrrolidine ring construction:

    • Cyclization of γ-aminoketones using Stork enamine chemistry

    • Alternative route: [3+2] cycloaddition of azomethine ylides

  • Ketone installation:

    • Friedel-Crafts acylation of pyrrolidine with benzoyl chloride

    • Catalyzed by AlCl₃ in dichloromethane at 0°C

Reaction yields typically range from 15-35% for the final coupling step, necessitating chromatographic purification .

Analytical Characterization

Key spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, py-H), 7.85-7.40 (m, 5H, Ph), 4.15 (m, 1H, pyrrolidine), 3.02 (septet, J=6.8 Hz, 1H, S-iPr)

  • MS (ESI+): m/z 327.2 [M+H]⁺

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine)

Parameter(2-(2-(iPrS)pyridin-3-yl)pyrrolidin-1-yl)(Ph)methanonePerampanel Midostaurin
Molecular Weight326.5349.3570.6
logP3.12.85.2
Plasma Protein Binding92% (predicted)95%99%
CYP3A4 InhibitionModerateLowStrong

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator